1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities. .
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity, fluorescence, and stability
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]quinoxalin-3-ylmethyl)-1H-pyrazole-5-carboxamide
- 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the triazolo[4,3-a]pyridine moiety.
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-23-15(11-14(22-23)13-7-3-2-4-8-13)18(25)19-12-17-21-20-16-9-5-6-10-24(16)17/h2-11H,12H2,1H3,(H,19,25) |
InChI Key |
OPCQAWHLWAVOGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.